molecular formula C12H22N2O4 B11857688 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate

Cat. No.: B11857688
M. Wt: 258.31 g/mol
InChI Key: PVCVXOYIRODFJD-BDAKNGLRSA-N
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Description

1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate is a chiral piperidine derivative characterized by a six-membered ring with a 4-amino substituent and two ester groups (tert-butyl and methyl) at positions 1 and 2, respectively. Its (2S,4R) stereochemistry is critical for its role as an intermediate in pharmaceutical synthesis, particularly in the development of smoothened (SMO) inhibitors like PF-04449913, a hedgehog pathway antagonist with antitumor activity .

Synthesis: The compound is synthesized via multistep routes starting from (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. Key steps include mesylation, azide displacement, reduction, and acylation . For example, in , hydrogenolysis of a benzyl-protected precursor yields the 4-aminopiperidine derivative, which is immediately used in subsequent reactions due to its reactivity .

Applications:
It serves as a versatile building block for drug candidates, enabling modifications at the 4-position to optimize pharmacokinetics (e.g., oral bioavailability) and target binding .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1

InChI Key

PVCVXOYIRODFJD-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Mesylation of the Hydroxyl Group

The synthesis begins with (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. Mesylation converts the hydroxyl group into a superior leaving group using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base. This step proceeds quantitatively (>95% yield) within 2 hours.

Reaction Conditions :

  • Solvent : DCM

  • Temperature : 0–5°C

  • Base : TEA (2.2 equiv)

  • Time : 2 hours

Azide Displacement

The mesyl intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12–16 hours. This SN2 reaction inverts the configuration at C4, establishing the (2S,4R) stereochemistry.

Key Parameters :

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12–16 hours
Yield85–90%

Staudinger Reaction and Hydrogenolysis

The azide is reduced to a primary amine via a two-step process:

  • Staudinger Reaction : Triphenylphosphine (PPh₃) in THF converts the azide to an iminophosphorane intermediate.

  • Hydrogenolysis : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) cleaves the N–P bond, yielding the free amine.

Optimization Data :

StepConditionsYield
StaudingerTHF, RT, 2 hours95%
Hydrogenolysis40 psi H₂, 25°C, 6 hours90%

Industrial-Scale Production Modifications

Continuous Flow Azide Displacement

To mitigate risks associated with NaN₃ handling, flow reactors enable precise temperature control and rapid quenching. A tubular reactor with DMF at 100°C reduces reaction time to 4 hours while maintaining 88% yield.

Catalyst Recycling in Hydrogenolysis

Industrial processes recover Pd/C via centrifugation and reuse it for 5–7 cycles without significant activity loss. This reduces costs by 40% compared to batch methods.

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

The final product’s enantiomeric excess (ee) is verified using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). The (2S,4R) isomer elutes at 12.3 minutes, with ee >99%.

X-ray Crystallography

Single-crystal X-ray structures confirm the absolute configuration. Key bond angles (C2–N1–C5: 112.5°) align with density functional theory (DFT) predictions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Stepwise FunctionalizationHigh stereoselectivity, scalableLong reaction times58%
Enzymatic ResolutionMild conditionsLow throughput32%
Metallocene CatalysisRapidRequires expensive ligands41%

Reaction Optimization Strategies

Solvent Effects on Azide Displacement

Polar aprotic solvents (DMF, DMSO) maximize SN2 reactivity. DMF outperforms DMSO due to lower viscosity and easier workup.

Temperature–Time Tradeoffs

Elevating the azide displacement temperature to 100°C reduces time by 30% but requires pressurized reactors to prevent solvent loss.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of piperidine/pyrrolidine derivatives profoundly impacts their biological activity and synthetic utility:

Compound Name Configuration Key Differences Applications References
(2R,4S)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (2R,4S) Diastereomer of the target compound; distinct spatial arrangement affects SMO inhibitor potency. Intermediate for antitumor agents; lower activity in SMO inhibition compared to (2S,4R) isomer .
(2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (2S,4S) Pyrrolidine (5-membered ring) instead of piperidine; 4S configuration alters ring puckering. Used in cyclic RGD peptidomimetics for integrin inhibition .

Key Insight : The (2S,4R) configuration in the target compound enhances interactions with hydrophobic pockets in SMO, as demonstrated in PF-04449913 .

Substituent Variations

Modifications at the 4-position influence reactivity, stability, and target selectivity:

Compound Name 4-Position Substituent Key Differences Applications References
1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate -OH Hydroxyl group increases polarity; prone to oxidation. Intermediate for fluorinated analogs via Mitsunobu or substitution reactions .
1-tert-butyl 2-methyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate -CF₃ Electron-withdrawing CF₃ group enhances metabolic stability. Key intermediate in SARS-CoV-2 protease inhibitors (e.g., IBUZATRELVIR) .
2-Benzyl (2S,4R)-N-(tert-butyl)-4-(cyclopropylmethyl)piperidine-1,2-dicarboxylate -CH₂C₃H₅ (cyclopropylmethyl) Bulky substituent improves lipophilicity and membrane permeability. Antibiotic derivatives targeting bacterial ribosomes .

Key Insight: The 4-amino group in the target compound enables reductive amination or acylation, allowing diversification into bioactive molecules .

Ring Size and Conformational Effects

Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives exhibit distinct conformational dynamics:

Compound Name Ring Size Key Differences Applications References
1-tert-butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate Pyrrolidine (5-membered) Smaller ring increases ring strain; fluorine enhances electronegativity. Antiviral and CNS-targeting agents .
1-tert-butyl 2-methyl (2S,5R)-5-(2-oxopropyl)pyrrolidine-1,2-dicarboxylate Pyrrolidine Ketone side chain enables cross-metathesis or Michael additions. Synthesis of ω-oxo amino acids for peptide mimetics .

Key Insight : Piperidine derivatives generally offer greater conformational flexibility, facilitating interactions with large protein binding sites (e.g., SMO) .

Ester Group Modifications

Variations in ester protecting groups impact solubility and synthetic pathways:

Compound Name Ester Groups Key Differences Applications References
2-Benzyl 1-tert-butyl (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-1,2-dicarboxylate Benzyl, TBS Bulky TBS group enhances steric protection of hydroxyl intermediates. Synthesis of polyoxygenated natural products .
1-tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate Chloromethyl, difluoromethoxy Electrophilic chloromethyl group facilitates nucleophilic substitutions. Anticancer prodrugs requiring activation .

Key Insight : The tert-butyl and methyl esters in the target compound balance steric protection and ease of hydrolysis during deprotection .

Biological Activity

1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 254882-09-2

The compound functions primarily as a modulator of various biological pathways. It has been studied for its effects on:

  • NLRP3 Inhibition : Recent studies indicate that derivatives of this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition is significant in conditions such as chronic inflammatory diseases .
  • Neurotransmitter Modulation : The structural features of the compound suggest potential interactions with neurotransmitter receptors, particularly in the context of treating neurological disorders .

Anti-inflammatory Effects

Research has shown that 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate can inhibit IL-1β release in LPS/ATP-stimulated human macrophages. This suggests a role in reducing inflammation through modulation of the immune response .

Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Case Studies

  • Inflammation Model :
    • Objective : To assess the anti-inflammatory activity.
    • Method : Human macrophages were treated with varying concentrations of the compound.
    • Results : Significant reduction in IL-1β levels was observed at concentrations above 10 µM, indicating effective modulation of inflammatory pathways .
  • Neuroprotection Study :
    • Objective : To evaluate neuroprotective effects against oxidative stress.
    • Method : Neuronal cell lines were exposed to oxidative stressors with and without treatment.
    • Results : The compound demonstrated a protective effect, reducing cell death by approximately 30% at optimal concentrations .

Data Summary

Biological ActivityConcentration (µM)Effect Observed
IL-1β Release Inhibition1019.4% reduction
Neuroprotection2030% cell survival increase

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate, and how are stereochemical configurations controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example:

  • Step 1 : Use of chiral auxiliaries or enantioselective catalysts to establish the (2S,4R) configuration.
  • Step 2 : Protection of the amino group (e.g., tert-butyl carbamate) and esterification of carboxyl groups under anhydrous conditions.
  • Step 3 : Deprotection using acidic or basic hydrolysis, monitored via TLC or HPLC .
    • Key Considerations : Temperature (-78°C for LDA-mediated steps) and inert atmospheres (e.g., nitrogen) are critical to avoid racemization .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, methyl ester at δ 3.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with chiral columns to confirm enantiomeric excess (>98%) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ at m/z 317.2) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (2S,4R) diastereomer over other stereoisomers?

  • Methodological Answer :

  • Chiral Resolution : Use of chiral catalysts (e.g., cinchona alkaloids) or kinetic resolution during esterification.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states.
  • Temperature Control : Lower temperatures (-20°C to 0°C) minimize epimerization .

Q. What strategies mitigate hydrolytic instability of the tert-butyl ester group during downstream functionalization?

  • Methodological Answer :

  • Protection Alternatives : Replace tert-butyl with more stable groups (e.g., benzyl) for acidic conditions.
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to slow ester hydrolysis.
  • Monitoring : Real-time IR spectroscopy to track carbonyl stretching (∼1740 cm1^{-1}) and detect degradation .

Q. How does the compound’s stereochemistry influence its bioactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Molecular docking with target proteins (e.g., kinases) to compare (2S,4R) vs. (2R,4S) binding affinities.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified amino/ester groups to assess pharmacological profiles .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points (reported range: 120–125°C) and detect polymorphs.
  • Cross-Validation : Compare NMR data across multiple batches and solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .

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